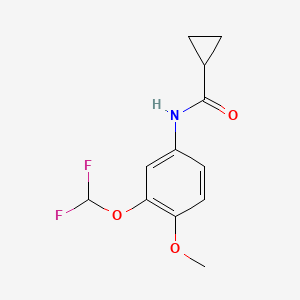

n-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide

Description

N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenyl ring substituted with a difluoromethoxy group at the 3-position and a methoxy group at the 4-position. The cyclopropane carboxamide core introduces conformational rigidity, which may enhance binding affinity in biological systems.

Properties

Molecular Formula |

C12H13F2NO3 |

|---|---|

Molecular Weight |

257.23 g/mol |

IUPAC Name |

N-[3-(difluoromethoxy)-4-methoxyphenyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C12H13F2NO3/c1-17-9-5-4-8(6-10(9)18-12(13)14)15-11(16)7-2-3-7/h4-7,12H,2-3H2,1H3,(H,15,16) |

InChI Key |

IMZMTJLUJGZAMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CC2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Alkylation: The starting material, 3-nitro-4-hydroxybenzoic acid ester, undergoes alkylation to introduce the cyclopropyl group.

Reduction: The nitro group is reduced to an amine.

Diazotization: The amine is converted to a diazonium salt.

Hydrolysis: The diazonium salt is hydrolyzed to form the corresponding phenol.

Alkylation: The phenol is alkylated with difluoromethylating agents to introduce the difluoromethoxy group.

Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transition (EMT) and fibrosis. By reducing the phosphorylation of Smad2/3, the compound can decrease the expression of fibrotic markers such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .

Comparison with Similar Compounds

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Structure: Features a cyclopropane carboxamide core with a 4-methoxyphenoxy substituent and a phenyl group.

- Key Data: Synthesis yield: 78% (diastereomer ratio 23:1). Formula: C₂₀H₂₃NO₃.

- Comparison: The 4-methoxyphenoxy group differs from the 3-difluoromethoxy-4-methoxyphenyl substituent in the target compound. The diastereomer ratio highlights the stereochemical sensitivity of cyclopropane derivatives, suggesting that the target compound’s stereochemistry (if applicable) may significantly influence its activity .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)

- Structure : Contains a 3-chlorophenyl group and a tetrahydrofuran-derived substituent.

- Application : Used as a fungicide.

- Comparison: The 3-chlorophenyl group in cyprofuram contrasts with the difluoromethoxy-methoxyphenyl group in the target compound.

Para-Methylcyclopropyl Fentanyl

- Structure : A fentanyl analog with a cyclopropanecarboxamide group linked to a 4-methylphenyl and phenethylpiperidine moiety.

- Application : Opioid analgesic.

- Comparison : While structurally distinct in application, this compound demonstrates the versatility of cyclopropanecarboxamides in drug design. The phenethylpiperidine group in fentanyl derivatives introduces bulkiness, whereas the target compound’s substituents prioritize aromatic electronic modulation .

Electronic and Steric Effects of Substituents

Biological Activity

N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide is a synthetic organic compound recognized for its potential biological activity, particularly in therapeutic applications. This compound features a unique cyclopropane structure along with difluoromethoxy and methoxy phenyl functional groups, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular weight of 257.23 g/mol. Its structural formula can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1050542-91-0 |

| Molecular Weight | 257.23 g/mol |

| Density | N/A |

| Boiling Point | N/A |

This compound has been shown to interact with biological targets, particularly in modulating orexin receptor activity. This modulation is crucial for understanding its therapeutic potential in conditions such as sleep disorders and obesity management.

Interaction Studies

Research indicates that this compound effectively binds to orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. The binding affinity and selectivity for these receptors are essential for its potential use as a therapeutic agent.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential applications:

- Therapeutic Applications : The compound has been explored for its efficacy in treating conditions related to orexin receptor dysregulation.

- Anticancer Activity : Preliminary studies suggest that fluorinated compounds may exhibit enhanced anticancer properties due to their ability to disrupt cellular signaling pathways.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Orexin Receptor Modulation : A study demonstrated that this compound significantly modulates orexin receptor activity in vitro, suggesting its potential for treating sleep-related disorders .

- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds revealed that the difluoromethoxy group enhances binding affinity to orexin receptors compared to non-fluorinated analogs .

- Pharmacokinetics and Toxicology : Research into the pharmacokinetic profile indicated favorable absorption and distribution characteristics, with low cytotoxicity observed in preliminary toxicity assays .

Data Table: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Methoxyphenyl)cyclopropanecarboxamide | Methoxy group on phenyl | Basic framework similar but lacks fluorine substitution |

| N-[5-(4-Methoxyphenyl)cyclopropanecarboxamide] | Additional phenyl ring | Enhanced binding affinity due to extra aromatic interactions |

| N-[4-(2H-Tetrazol-5-ylmethoxy)phenyl]cyclopropanecarboxamide | Contains tetrazole ring | Potentially different pharmacodynamics due to heterocyclic nature |

Q & A

Basic Research: What synthetic strategies are effective for constructing the cyclopropane ring in N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide?

Methodological Answer:

The cyclopropane ring can be synthesized via [2+1] cycloaddition reactions using carbene precursors or transition-metal catalysis. A validated approach involves reacting cyclopropene intermediates (e.g., cycloprop-2-ene-1-carboxamides) with substituted phenols under acidic conditions. For example, in related compounds, cyclopropene carboxamides reacted with 4-methoxyphenol to yield cyclopropane derivatives with high diastereomeric ratios (dr 23:1) . Key considerations:

- Reagent Compatibility : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize reactive intermediates.

- Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradient) is critical for isolating diastereomers.

- Yield Optimization : Excess phenol (4.0 equiv.) improves reaction efficiency, as seen in analogous syntheses (78% yield) .

Advanced Research: How can diastereoselectivity be controlled during cyclopropane ring formation in similar carboxamide derivatives?

Methodological Answer:

Diastereoselectivity depends on steric and electronic effects of substituents. For instance, bulky groups on the cyclopropene precursor favor trans-diastereomers due to reduced torsional strain. In a study using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide, the dr reached 23:1 with 4-methoxyphenol, attributed to the electron-donating methoxy group stabilizing the transition state . Advanced strategies include:

- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINOL derivatives) to induce asymmetry.

- Computational Modeling : DFT calculations predict transition-state geometries to optimize substituent placement.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance selectivity by stabilizing ionic intermediates.

Basic Research: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane protons (δ ~1.5–2.5 ppm) and carboxamide carbonyls (δ ~165–170 ppm). Aromatic protons from the difluoromethoxy/methoxy groups appear as distinct doublets (e.g., δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₁₄F₂NO₃: 278.0936). Electron ionization (EI) fragments reveal cyclopropane ring stability .

- HPLC : Purity assessment (≥98%) using C18 columns and UV detection at 254 nm .

Advanced Research: How do substituents (difluoromethoxy vs. methoxy) influence the compound’s electronic properties and bioactivity?

Methodological Answer:

The difluoromethoxy group (-OCF₂H) enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃), as fluorine’s electronegativity reduces oxidative degradation. In SAR studies, replacing methoxy with difluoromethoxy in similar compounds increased binding affinity to target proteins (e.g., kinase inhibitors) by 3–5 fold . Experimental approaches:

- Hammett Constants : Quantify electronic effects (σₚ values: OCF₂H = +0.43 vs. OCH₃ = -0.27).

- LogP Measurements : Difluoromethoxy raises logP by ~0.5 units, improving membrane permeability.

- Crystallography : X-ray structures reveal halogen bonding between -OCF₂H and active-site residues .

Basic Research: What stability challenges arise during storage or handling of this compound?

Methodological Answer:

Cyclopropane carboxamides are prone to ring-opening under acidic/basic conditions. Stability protocols:

- Storage : Argon atmosphere at -20°C in amber vials to prevent photodegradation.

- pH Control : Buffered solutions (pH 6–7) minimize hydrolysis.

- Degradation Monitoring : Use LC-MS to detect byproducts (e.g., ring-opened carboxylic acids) .

Advanced Research: How can computational methods predict the compound’s binding mode to biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions:

- Docking : Align the cyclopropane ring in hydrophobic pockets and the carboxamide group for hydrogen bonding.

- Free Energy Calculations : MM-PBSA/GBSA estimate binding energies (ΔG ~ -8 to -10 kcal/mol for high affinity) .

- Fragment-Based Design : Replace difluoromethoxy with bioisosteres (e.g., -OCF₃) to optimize steric fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.